molecular formula C8H8Cl2N4 B2539162 6-Chloro-9-cyclopropylpurine;hydrochloride CAS No. 2309449-60-1

6-Chloro-9-cyclopropylpurine;hydrochloride

Cat. No. B2539162
CAS RN: 2309449-60-1
M. Wt: 231.08
InChI Key: YWWDYYJHOHWUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-cyclopropyl-9H-purine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N4 and a molecular weight of 231.08 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 6-Chloro-9-cyclopropyl-9H-purine hydrochloride is 1S/C8H7ClN4.ClH/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5;/h3-5H,1-2H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-9-cyclopropyl-9H-purine hydrochloride is a powder with a molecular weight of 231.08 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application of 6-Chloro-9-cyclopropylpurine derivatives is in the synthesis of compounds with antimycobacterial activity. For instance, derivatives of 6-chloropurine have been prepared and screened against Mycobacterium tuberculosis, revealing that certain substitutions at the N-9 position significantly influence antimycobacterial activity. This underscores the potential of these compounds in developing new antimycobacterial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Cytostatic Activity

Furthermore, 6-Chloro-9-cyclopropylpurine derivatives have been utilized to synthesize substituted 6-phenylpurine bases and nucleosides showing significant cytostatic activity against various cancer cell lines. The Suzuki-Miyaura cross-coupling reaction of protected 6-chloropurine with phenylboronic acids has led to the discovery of these bioactive compounds, demonstrating the chemical's utility in cancer research (Hocek, Holý, Votruba, & Dvořáková, 2000).

Antiviral Applications

The chemical has also found applications in the synthesis of nucleoside analogues with antiviral properties. A study on the structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues has provided insights into variations of purine-6 substituents and their activity against herpesviruses and hepatitis B virus, showcasing the potential of 6-Chloro-9-cyclopropylpurine derivatives in antiviral therapy (Chen et al., 2003).

Chemical Synthesis and Drug Development

Moreover, the versatility of 6-Chloro-9-cyclopropylpurine is evident in its role in synthesizing novel purine derivatives. For instance, cross-coupling reactions have been employed to generate a wide array of purine derivatives, further highlighting the compound's utility in the development of new pharmaceuticals and research chemicals (Morellato, Huteau, & Pochet, 2014).

properties

IUPAC Name

6-chloro-9-cyclopropylpurine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.ClH/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDYYJHOHWUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-cyclopropylpurine;hydrochloride

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